molecular formula C27H25N5OS B11983952 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11983952
M. Wt: 467.6 g/mol
InChI Key: HCCZXBQSHNUJBZ-WUSAKTFYSA-N
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Preparation Methods

The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide involves multiple steps. The starting materials typically include 4-methylphenyl, phenyl, and triazole derivatives. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research. It is used in medicinal chemistry for the development of new therapeutic agents due to its potential biological activities . In biology, it may be used as a probe to study various biochemical pathways. Additionally, it has applications in the chemical industry as an intermediate in the synthesis of other complex molecules .

Mechanism of Action

Properties

Molecular Formula

C27H25N5OS

Molecular Weight

467.6 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C27H25N5OS/c1-20-13-15-24(16-14-20)32-26(23-11-7-4-8-12-23)30-31-27(32)34-19-25(33)29-28-18-21(2)17-22-9-5-3-6-10-22/h3-18H,19H2,1-2H3,(H,29,33)/b21-17+,28-18+

InChI Key

HCCZXBQSHNUJBZ-WUSAKTFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C(=C/C3=CC=CC=C3)/C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC(=CC3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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